molecular formula C6HCl2F2I B12835572 2,3-Dichloro-5,6-difluoroiodobenzene

2,3-Dichloro-5,6-difluoroiodobenzene

Cat. No.: B12835572
M. Wt: 308.88 g/mol
InChI Key: IOPOEMKXCUAMRL-UHFFFAOYSA-N
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Description

2,3-Dichloro-5,6-difluoroiodobenzene is an organohalogen compound with the molecular formula C6HCl2F2I. This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring. It is a valuable intermediate in organic synthesis due to its unique reactivity and the presence of multiple halogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-5,6-difluoroiodobenzene typically involves halogenation reactions. One common method is the direct halogenation of a suitable benzene derivative. For instance, starting with a benzene ring, sequential halogenation reactions can be carried out using chlorine, fluorine, and iodine sources under controlled conditions to achieve the desired substitution pattern.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes. These processes often include the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-5,6-difluoroiodobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms.

    Coupling Reactions: It can be used in coupling reactions to form more complex organic molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride can be used under acidic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield compounds with different functional groups replacing the halogen atoms, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,3-Dichloro-5,6-difluoroiodobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of bioactive molecules for research in medicinal chemistry.

    Medicine: It serves as a building block for the synthesis of potential drug candidates.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5,6-difluoroiodobenzene involves its reactivity due to the presence of multiple halogen atoms. These halogen atoms can participate in various chemical reactions, influencing the compound’s behavior and interactions with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Uniqueness: 2,3-Dichloro-5,6-difluoroiodobenzene is unique due to the presence of both fluorine and iodine atoms, which impart distinct reactivity and properties compared to other halogenated benzenes. This makes it a valuable intermediate in the synthesis of complex molecules with specific functional requirements.

Properties

Molecular Formula

C6HCl2F2I

Molecular Weight

308.88 g/mol

IUPAC Name

1,2-dichloro-4,5-difluoro-3-iodobenzene

InChI

InChI=1S/C6HCl2F2I/c7-2-1-3(9)5(10)6(11)4(2)8/h1H

InChI Key

IOPOEMKXCUAMRL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)I)F)F

Origin of Product

United States

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